molecular formula C17H19N3O3S2 B11447363 Methyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11447363
M. Wt: 377.5 g/mol
InChI Key: YQRIDNVKPGIMLZ-UHFFFAOYSA-N
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Description

METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a thiophene ring, a propylsulfanyl group, and a carboxylate ester, makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and the propylsulfanyl group. The final step usually involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 7-METHYL-4-OXO-2-(ETHYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
  • METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(FURAN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 7-METHYL-4-OXO-2-(PROPYLSULFANYL)-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The propylsulfanyl group, in particular, differentiates it from similar compounds with different alkyl or aryl substituents.

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 7-methyl-4-oxo-2-propylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N3O3S2/c1-4-7-25-17-19-14-13(15(21)20-17)12(10-6-5-8-24-10)11(9(2)18-14)16(22)23-3/h5-6,8,12H,4,7H2,1-3H3,(H2,18,19,20,21)

InChI Key

YQRIDNVKPGIMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CS3)C(=O)N1

Origin of Product

United States

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